Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate

Description

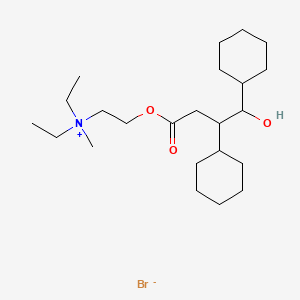

This compound is a quaternary ammonium salt comprising a diethyl(2-hydroxyethyl)methylammonium cation, a bromide counterion, and a 2,3-dicyclohexyl-3-hydroxybutyrate ester moiety. Structurally, the cation features a central nitrogen atom substituted with two ethyl groups, one methyl group, and a 2-hydroxyethyl chain, forming a polar yet sterically hindered cationic core .

Quaternary ammonium salts of this type are often utilized in pharmaceuticals, ionic liquids (ILs), or surfactants due to their tunable solubility and stability. The presence of cyclohexyl groups in the ester moiety distinguishes it from simpler aromatic or aliphatic analogs, likely influencing its pharmacokinetic and physicochemical properties .

Properties

CAS No. |

101317-78-6 |

|---|---|

Molecular Formula |

C23H44BrNO3 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

2-(3,4-dicyclohexyl-4-hydroxybutanoyl)oxyethyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C23H44NO3.BrH/c1-4-24(3,5-2)16-17-27-22(25)18-21(19-12-8-6-9-13-19)23(26)20-14-10-7-11-15-20;/h19-21,23,26H,4-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

AADLHSOEEPHJJE-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)CC(C1CCCCC1)C(C2CCCCC2)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves several steps. The primary synthetic route includes the reaction of diethyl(2-hydroxyethyl)methylammonium bromide with 2,3-dicyclohexyl-3-hydroxybutyric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains:

-

Quaternary ammonium group : A positively charged nitrogen center with diethyl, methyl, and hydroxyethyl substituents.

-

Bromide counterion : Acts as a leaving group in substitution reactions.

-

Dicyclohexyl-3-hydroxybutyrate ester : A hydroxyl-containing ester moiety that may participate in hydrolytic or condensation reactions.

2.1. Ion Exchange and Substitution

Quaternary ammonium salts typically undergo ion exchange or substitution with other anions (e.g., sulfate, acetate) via nucleophilic displacement. The bromide counterion may be replaced by stronger nucleophiles in aqueous or organic solvents.

2.2. Hydrolysis of the Ester Moiety

The ester group in the dicyclohexyl-3-hydroxybutyrate component could hydrolyze under acidic or basic conditions to form carboxylic acid or alcohol derivatives, depending on the pH.

2.3. Membrane-Interacting Reactions

Quaternary ammonium compounds often disrupt microbial cell membranes via electrostatic interactions and hydrophobic effects, which may explain reported antimicrobial activity.

Potential Reaction Conditions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ion exchange | Aqueous or polar aprotic solvents | Replacement of bromide with other anions |

| Ester hydrolysis | Acidic/basic aqueous solutions | Formation of carboxylic acid/alcohol |

| Membrane disruption | Biological systems | Antimicrobial effects via membrane damage |

Research Gaps

The provided sources ( ) focus on structural identification, synonyms, and basic properties but lack explicit reaction data. Experimental studies on:

-

Kinetics of ester hydrolysis

-

Specificity of antimicrobial interactions

-

Stability under varying pH/temperature conditions

-

Synergistic effects with other pharmaceutical agents

are not documented in the reviewed literature.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate exhibits antimicrobial properties. Compounds of this nature can disrupt bacterial cell membranes, making them effective against various bacterial strains. This characteristic positions the compound as a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation. This application warrants further investigation to elucidate its mechanisms of action and therapeutic potential.

3. Drug Delivery Systems

The quaternary ammonium structure allows for enhanced solubility and stability in drug formulations. Its compatibility with other pharmaceutical compounds may lead to synergistic effects that improve therapeutic efficacy or reduce side effects .

Material Science Applications

1. Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can serve as an effective surfactant in various formulations. It can stabilize emulsions in cosmetic and food products, enhancing product performance and shelf life .

2. Polymer Chemistry

In polymer science, this compound can be utilized as a modifier or additive to improve the properties of polymers. Its ability to interact with different polymer matrices can enhance mechanical strength and thermal stability .

Biological Research Applications

1. Cellular Interaction Studies

Research has focused on how this compound interacts with cellular membranes and proteins. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic applications.

2. Toxicological Studies

Toxicity assessments have been conducted to determine the safety profile of this compound. For instance, studies have reported an LD50 value of 4 mg/kg in mice via intravenous administration . Such data are essential for evaluating its suitability for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves its interaction with specific molecular targets. In biological systems, it may act on muscarinic acetylcholine receptors, leading to various physiological effects. The pathways involved in its action include modulation of neurotransmitter release and inhibition of certain enzymes .

Comparison with Similar Compounds

Valethamate Bromide (Diethyl(2-hydroxyethyl)methylammonium-3-methyl-2-phenylvalerate Bromide)

Structural Similarities :

- Shared quaternary ammonium cation (diethyl(2-hydroxyethyl)methylammonium) and bromide counterion.

Key Differences : - Ester Moiety : Valethamate bromide contains a 3-methyl-2-phenylvalerate ester, whereas the target compound features a 2,3-dicyclohexyl-3-hydroxybutyrate group. The cyclohexyl substituents increase steric bulk and hydrophobicity compared to the phenyl group in Valethamate .

- Applications : Valethamate is a muscle relaxant, suggesting the target compound may share biological activity but with modified efficacy due to altered lipophilicity and steric effects.

Hydroxyethyl-Functionalized Ionic Liquids (e.g., [N1(2OH)(2OH)(2OH)][NTf2])

Structural Similarities :

- Cations with hydroxyethyl groups, such as tris(2-hydroxyethyl)ammonium derivatives .

Key Differences : - Anion : ILs often employ bistriflimide ([NTf2]⁻) for thermal stability and low viscosity, whereas the target compound uses bromide and a hydroxybutyrate ester, likely reducing thermal stability but enhancing biodegradability.

- Functionality : ILs are optimized for electrochemical applications, while the target compound’s ester moiety may prioritize drug delivery or surfactant behavior.

N,N-Diethylethanolamine (Precursor Tertiary Amine)

Structural Similarities :

- Contains a diethylaminoethanol backbone, serving as a precursor to the quaternary ammonium cation . Key Differences:

- Charge and Reactivity : The tertiary amine lacks the quaternary ammonium’s permanent positive charge, reducing solubility in polar solvents and altering reactivity in synthesis.

Comparative Data Table

Research Findings and Implications

- Steric Effects : Cyclohexyl groups may reduce enzymatic degradation of the ester moiety, prolonging bioavailability but complicating synthesis due to steric hindrance.

- Thermal Stability : Unlike bistriflimide-based ILs, the bromide and ester components likely lower thermal stability, limiting high-temperature applications but favoring biomedical uses .

Biological Activity

Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate (commonly referred to as DEHB) is a quaternary ammonium compound notable for its complex structure and potential biological activities. This compound has garnered interest in pharmaceutical and materials science due to its antimicrobial and anti-inflammatory properties. This article explores the biological activity of DEHB, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C23H44BrNO3

- Molecular Weight : Approximately 462.504 g/mol

- CAS Number : 101317-78-6

The compound features a diethylamino group, a hydroxyethyl moiety, and a dicyclohexyl-3-hydroxybutyrate component. The presence of the quaternary ammonium group is significant for its biological reactivity.

Antimicrobial Properties

Research indicates that DEHB exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of cell membranes, which is a common action of quaternary ammonium compounds. In vitro studies have shown that DEHB can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, DEHB has shown potential anti-inflammatory effects . Studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Data Table: Biological Activity Overview

| Activity Type | Effect | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes | |

| Anti-inflammatory | Reduction in inflammation | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of DEHB against common pathogens demonstrated significant inhibition zones in agar diffusion tests. The results indicated that DEHB was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of several conventional antibiotics .

Case Study 2: Anti-inflammatory Action

In an experimental model of inflammation induced by lipopolysaccharide (LPS), DEHB treatment resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that DEHB may serve as a novel therapeutic agent in managing inflammatory diseases .

Interaction Studies

DEHB has been studied for its interactions with other compounds and its mechanism of action within biological systems. It has been shown to interact with cellular membranes and proteins, potentially altering their functions. These interactions may enhance the therapeutic efficacy or reduce side effects when used alongside other pharmaceuticals .

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how can its purity be validated?

Methodological Answer: Synthesis typically involves quaternary ammonium salt formation via alkylation of tertiary amines with brominated esters. Key steps include:

- Reagents : Use alkyl bromides (e.g., 2,3-dicyclohexyl-3-hydroxybutyrate bromide) and tertiary amines (e.g., diethyl(2-hydroxyethyl)methylamine) in polar aprotic solvents (e.g., DMF) under reflux (100–155°C) .

- Catalysis : Employ bases like Cs₂CO₃ to deprotonate intermediates and accelerate nucleophilic substitution .

- Purification : Isolate the product via solvent extraction (e.g., ethyl acetate/water), followed by recrystallization or column chromatography.

- Validation : Confirm structure using ¹H/¹³C NMR (peak assignments for ammonium and ester groups) and HRMS (exact mass verification). Measure melting points to assess crystallinity .

Q. Table 1: Example Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 100–155°C | |

| Catalyst | Cs₂CO₃ | |

| Reaction Time | 12–24 hours |

Q. How can researchers assess the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

Physicochemical Properties : Measure log P (octanol-water partition coefficient), solubility, and hydrolysis rates.

Abiotic Transformations : Study photolysis (UV exposure) and hydrolysis (pH-dependent stability).

Biotic Transformations : Conduct microbial degradation assays using soil/water samples.

Compartmental Distribution : Model air-water-soil partitioning using fugacity models.

Ecotoxicity : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna).

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Reference |

|---|---|---|

| log P | Shake-flask method | |

| Photolysis Half-life | UV-Vis spectroscopy | |

| Microbial Degradation | OECD 301B Ready Biodegradability Test |

Advanced Research Questions

Q. How can contradictory data on this compound’s stability be resolved?

Methodological Answer: Contradictions often arise from varying experimental conditions (e.g., pH, light exposure). To resolve discrepancies:

Comparative Replication : Repeat studies under standardized conditions (e.g., ISO guidelines) .

Advanced Analytics : Use LC-MS/MS to identify degradation byproducts missed in initial studies.

Multivariate Analysis : Apply factorial design to isolate factors (e.g., temperature, humidity) influencing stability .

Meta-Analysis : Aggregate published data to identify trends or outliers using tools like PRISMA frameworks .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: Adopt a split-plot design :

- Main Plots : Vary the ammonium head group (e.g., diethyl vs. dimethyl substituents).

- Subplots : Modify the ester moiety (e.g., cyclohexyl vs. linear alkyl chains).

- Replicates : Use ≥4 replicates per condition to ensure statistical power.

- Response Variables : Measure critical micelle concentration (CMC), antimicrobial activity, or surfactant efficiency.

- Data Analysis : Apply ANOVA to isolate effects of structural variations on activity .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological interactions?

Methodological Answer: Integrate the Quadripolar Methodological Model :

Theoretical Pole : Use density functional theory (DFT) to model electrostatic interactions between the ammonium group and lipid bilayers.

Epistemological Pole : Align hypotheses with established surfactant toxicity models (e.g., membrane disruption).

Morphological Pole : Characterize morphological changes in cells via TEM/SEM after exposure.

Technical Pole : Validate predictions using patch-clamp electrophysiology or fluorescence anisotropy.

Q. What strategies mitigate biases in ecotoxicological risk assessments?

Methodological Answer:

- Blinded Testing : Ensure lab technicians are unaware of sample identities during toxicity assays .

- Positive/Negative Controls : Include reference toxins (e.g., sodium dodecyl sulfate) and solvent controls.

- Longitudinal Monitoring : Track chronic effects over multiple generations (e.g., C. elegans lifespan assays) .

- Meta-Regression : Account for publication bias by including grey literature and unpublished datasets .

Q. How can researchers integrate computational and experimental data to predict this compound’s behavior?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with lipid membranes or proteins (e.g., using GROMACS).

QSAR Modeling : Corrogate experimental log P and toxicity data with descriptors like polar surface area.

Validation : Compare predicted vs. experimental IC₅₀ values in cell-based assays.

Machine Learning : Train models on existing datasets to predict untested biological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.